molecular formula C18H11BrN2OS2 B2923426 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 476211-62-8

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No. B2923426
CAS RN: 476211-62-8
M. Wt: 415.32
InChI Key: JFAKNXQNIMQBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide” is a complex organic compound that contains several functional groups including a carboxamide, a thiazole, a bromothiophene, and a naphthalene group . These functional groups suggest that this compound may have interesting chemical and physical properties, and potential applications in various fields such as pharmaceuticals and materials science .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via cross-coupling reactions such as the Suzuki reaction . This involves the reaction of an aryl or vinyl boronic acid with a halogenated compound in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a naphthalene group suggests that the compound may have a planar region, while the bromothiophene and thiazole groups could add complexity to the structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromine atom in the bromothiophene group could potentially be replaced via nucleophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a naphthalene group suggests that the compound may be hydrophobic. The bromothiophene and thiazole groups could potentially contribute to the compound’s polarity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches

    Various synthetic methodologies have been developed for compounds structurally related to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide. These include reactions involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 to obtain corresponding thioamides, which are further modified through oxidation and electrophilic substitution reactions (Aleksandrov et al., 2017). Similar methodologies are applied for the synthesis of derivatives with variations in the naphthalene and thiophene units, indicating a broad applicability in synthesizing complex molecules (Aleksandrov et al., 2018).

  • Crystal Structure and Characterization

    Detailed structural characterization and crystallography studies are conducted on derivatives, providing insights into their molecular conformations and stability. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with structural similarities, was characterized by single-crystal X-ray diffraction, showing a triclinic space group and specific molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Biological and Chemical Activities

  • Antimycobacterial Activity

    Research into N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a functional resemblance, demonstrates significant antimycobacterial activity against various Mycobacterium species. These studies highlight the potential of structurally related compounds in addressing infectious diseases, with specific derivatives showing activity levels comparable to or higher than established drugs (Goněc et al., 2016).

  • Electrochromic and Semiconductor Applications

    Further applications extend beyond the biomedical field into materials science, where derivatives of naphthalene carboxamide are explored for their electrochromic properties and potential use in organic electronics. These studies delve into the synthesis of polymers with varying electronic properties for use in devices like organic field-effect transistors (OFETs) and solar cells, demonstrating the versatility and broad applicability of naphthalene carboxamide derivatives in advanced material applications (Hsiao & Han, 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS2/c19-16-9-8-15(24-16)14-10-23-18(20-14)21-17(22)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAKNXQNIMQBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.